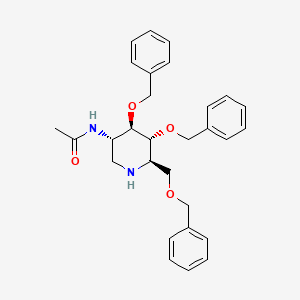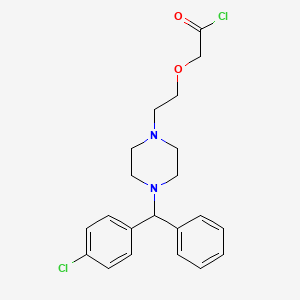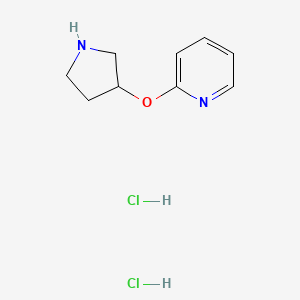
N-Hydroxy Ticagrelor
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy Ticagrelor is a derivative of Ticagrelor, a well-known antiplatelet medication used to reduce the risk of cardiovascular events such as myocardial infarction and stroke. Ticagrelor functions as a P2Y12 receptor antagonist, inhibiting platelet aggregation and thus preventing thrombotic events . This compound retains the core structure of Ticagrelor but includes an additional hydroxyl group, which may influence its pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy Ticagrelor involves multiple steps, starting from readily available starting materials. The process typically includes:
Condensation Reaction: The initial step involves the condensation of a pyrimidine amine derivative with a cyclopentyl derivative in the presence of ethylene glycol.
Triazole Formation: The intermediate product undergoes diazotization using a green reagent such as resin-NO2 in a mixture of water and acetonitrile.
Cyclopropylamine Addition: The triazole compound is then condensed with a cyclopropylamine derivative.
Deprotection: The final step involves deprotection using hydrochloric acid in dichloromethane to yield this compound.
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for scalability and safety. Process optimization techniques such as response surface methodology and one-pot reactions are employed to enhance yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: N-Hydroxy Ticagrelor undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may revert the compound to its parent structure.
Applications De Recherche Scientifique
N-Hydroxy Ticagrelor has several scientific research applications:
Chemistry: It is used as a reference compound in the study of P2Y12 receptor antagonists and their derivatives.
Mécanisme D'action
N-Hydroxy Ticagrelor exerts its effects by binding to the P2Y12 receptor on platelets, inhibiting adenosine diphosphate-mediated platelet aggregation . This inhibition prevents the formation of platelet clots, reducing the risk of thrombotic events. The hydroxyl group may enhance its binding affinity or alter its pharmacokinetic properties, but further research is needed to fully understand these effects .
Comparaison Avec Des Composés Similaires
Ticagrelor: The parent compound, widely used as an antiplatelet agent.
Clopidogrel: Another P2Y12 receptor antagonist, but with irreversible binding and requiring metabolic activation.
Prasugrel: Similar to Clopidogrel, it is an irreversible inhibitor of the P2Y12 receptor.
Uniqueness: N-Hydroxy Ticagrelor is unique due to the presence of the hydroxyl group, which may confer different pharmacological properties compared to its parent compound and other similar agents. Its reversible binding and potential for rapid onset and offset of action make it a promising candidate for further research and development .
Propriétés
Numéro CAS |
1644461-92-6 |
|---|---|
Formule moléculaire |
C23H28F2N6O5S |
Poids moléculaire |
538.6 g/mol |
Nom IUPAC |
(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-hydroxyamino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol |
InChI |
InChI=1S/C23H28F2N6O5S/c1-2-7-37-23-26-21-18(28-29-30(21)16-10-17(36-6-5-32)20(34)19(16)33)22(27-23)31(35)15-9-12(15)11-3-4-13(24)14(25)8-11/h3-4,8,12,15-17,19-20,32-35H,2,5-7,9-10H2,1H3/t12-,15+,16+,17-,19-,20+/m0/s1 |
Clé InChI |
HRRGLQQOMMYJIB-FNOIDJSQSA-N |
SMILES isomérique |
CCCSC1=NC2=C(C(=N1)N([C@@H]3C[C@H]3C4=CC(=C(C=C4)F)F)O)N=NN2[C@@H]5C[C@@H]([C@H]([C@H]5O)O)OCCO |
SMILES canonique |
CCCSC1=NC2=C(C(=N1)N(C3CC3C4=CC(=C(C=C4)F)F)O)N=NN2C5CC(C(C5O)O)OCCO |
Synonymes |
(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]hydroxyamino]-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-1,2-cyclopentanediol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


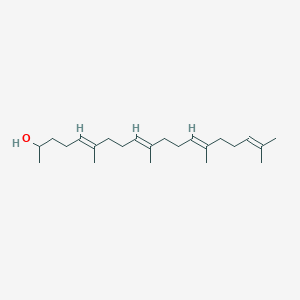
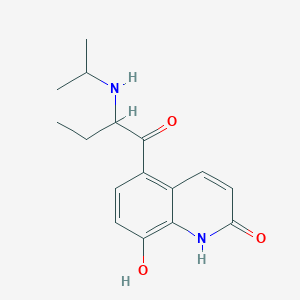
![N-[5-[(5-acetamido-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1142829.png)
